molecular formula C9H6F3NS B11793950 6-(Trifluoromethyl)benzo[b]thiophen-3-amine CAS No. 165108-01-0

6-(Trifluoromethyl)benzo[b]thiophen-3-amine

Cat. No.: B11793950
CAS No.: 165108-01-0
M. Wt: 217.21 g/mol
InChI Key: SJOOKFNHLSDUQD-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[b]thiophen-3-amine is a chemical compound with the molecular formula C9H6F3NS. It is a derivative of benzo[b]thiophene, characterized by the presence of a trifluoromethyl group at the 6-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)benzo[b]thiophen-3-amine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[b]thiophen-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

6-(Trifluoromethyl)benzo[b]thiophen-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)benzo[b]thiophen-2-amine
  • 6-(Trifluoromethyl)benzo[b]thiophen-3-ol
  • 6-(Trifluoromethyl)benzo[b]thiophen-3-carboxylic acid

Uniqueness

6-(Trifluoromethyl)benzo[b]thiophen-3-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

CAS No.

165108-01-0

Molecular Formula

C9H6F3NS

Molecular Weight

217.21 g/mol

IUPAC Name

6-(trifluoromethyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-4H,13H2

InChI Key

SJOOKFNHLSDUQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC=C2N

Origin of Product

United States

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